molecular formula C10H17Cl2N3O B13630416 6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride

6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride

Cat. No.: B13630416
M. Wt: 266.16 g/mol
InChI Key: QJERRPJMMDCYMN-UHFFFAOYSA-N
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Description

6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride is a chemical compound with the molecular formula C10H15N3O.2HCl. It is a derivative of pyridine and morpholine, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride typically involves the reaction of 6-chloromethylpyridin-3-amine with morpholine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester
  • 6-(Morpholin-4-yl)pyridin-3-ylmethanol
  • 6-(Morpholin-4-yl)pyridazin-3-amine

Uniqueness

6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride is unique due to its specific combination of the pyridine and morpholine moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

6-[(Morpholin-4-yl)methyl]pyridin-3-amine dihydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a pyridine ring with a morpholine moiety, which enhances its solubility and biological activity. The dihydrochloride form indicates the presence of two hydrochloride ions, contributing to its stability in aqueous environments.

The biological activity of 6-[(morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound modulates the activity of these targets, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be crucial for therapeutic applications.
  • Receptor Binding : It interacts with various receptors, influencing cellular signaling pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.

Bacterial StrainInhibition Zone (mm)Concentration Tested (μg/disc)
E. coli278
S. aureus328

These results suggest that the compound could be a candidate for further development as an antibacterial agent .

2. Anticancer Activity

The compound has also shown potential in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines, revealing promising results:

Cell LineIC50 (µM)
A431<10
HT29<15

These findings indicate that it may inhibit cell proliferation effectively, making it a subject of interest for anticancer drug development .

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of the compound demonstrated that it effectively inhibited specific kinases involved in inflammatory pathways. This inhibition could provide therapeutic benefits for conditions such as rheumatoid arthritis .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against metronidazole-resistant strains of H. pylori. The results showed significant inhibition, suggesting that it could serve as an alternative treatment option for resistant bacterial infections .

Properties

Molecular Formula

C10H17Cl2N3O

Molecular Weight

266.16 g/mol

IUPAC Name

6-(morpholin-4-ylmethyl)pyridin-3-amine;dihydrochloride

InChI

InChI=1S/C10H15N3O.2ClH/c11-9-1-2-10(12-7-9)8-13-3-5-14-6-4-13;;/h1-2,7H,3-6,8,11H2;2*1H

InChI Key

QJERRPJMMDCYMN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC=C(C=C2)N.Cl.Cl

Origin of Product

United States

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